molecular formula C14H11BrFNO B2954479 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide CAS No. 391223-21-5

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide

Cat. No.: B2954479
CAS No.: 391223-21-5
M. Wt: 308.15
InChI Key: AKTOSPPPJQBMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position, a fluorine atom at the 2-position, and a 3-methylphenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and 3-methylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-2-fluoro-N-(4-methylphenyl)benzamide

Uniqueness

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is unique due to the specific positioning of the bromine, fluorine, and 3-methylphenyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological or material properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTOSPPPJQBMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.